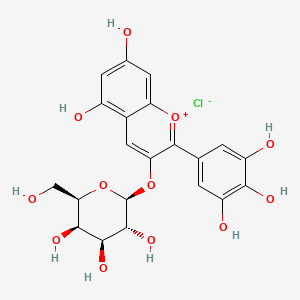

Delphinidin 3-galactoside

Description

Overview of Anthocyanin Research and Classification

Anthocyanins represent a major group of phenolic pigments responsible for many of the red, purple, and blue colors seen in the leaves, stems, flowers, and fruits of higher plants. wikipedia.orgturito.com They belong to the larger class of secondary metabolites known as flavonoids, which are synthesized via the phenylpropanoid pathway. wikipedia.orgturito.com Structurally, anthocyanins are glycosides of anthocyanidins. wikipedia.org The core structure is the 2-phenylbenzopyrylium or flavylium (B80283) cation, which is decorated with various hydroxyl (-OH) and/or methoxyl (-OCH₃) groups. turito.com The specific anthocyanidin is determined by the pattern of these groups on its B-ring. turito.com

Anthocyanin research is an active field, driven by their roles in plant physiology, such as attracting pollinators and protecting against environmental stressors, and their potential benefits to human health. creative-proteomics.com Population-based studies have suggested a link between high anthocyanin intake and reduced incidence of chronic conditions. usask.ca

Anthocyanins are classified based on several factors:

The type of aglycone (anthocyanidin): There are six common anthocyanidins found in nature. creative-proteomics.com The structure of the anthocyanidin is a primary determinant of the pigment's color. creative-proteomics.com

The number and type of sugar moieties: Anthocyanins can be monoglycosides, diglycosides, or triglycosides, depending on the number of attached sugar molecules. creative-proteomics.com The most common sugars involved are glucose, galactose, and rhamnose. turito.com

Acylation: The sugar groups can be acylated, meaning they have an acyl group attached, which further increases the diversity and stability of these pigments. turito.com

Table 1: Common Anthocyanidins and Their Substitutions This table is interactive. You can sort and filter the data.

| Anthocyanidin | R3' | R4' | R5' | General Color Contribution |

|---|---|---|---|---|

| Pelargonidin (B1210327) | H | OH | H | Orange-Red |

| Cyanidin | OH | OH | H | Red-Magenta |

| Delphinidin (B77816) | OH | OH | OH | Bluish-Red/Purple |

| Peonidin | OCH₃ | OH | H | Rosy-Red |

| Petunidin | OCH₃ | OH | OH | Dark Red/Purple |

| Malvidin | OCH₃ | OH | OCH₃ | Bluish-Red/Purple |

Data sourced from multiple references. turito.comcreative-proteomics.com

Fruits rich in anthocyanins can also be classified into groups based on their dominant anthocyanidin types, such as the pelargonidin group, the cyanidin/peonidin group, and the multiple anthocyanidins group. usask.canih.gov This classification is useful for research into the metabolic pathways and health effects of different anthocyanin-rich foods. usask.canih.gov

Significance of Delphinidin 3-Galactoside within Flavonoid Research

This compound holds particular significance within flavonoid research due to its distinct chemical properties, natural abundance in commonly consumed foods, and its utility as a marker and research tool. As a glycoside of delphinidin, it is characterized by a high number of hydroxyl groups, which contributes to its polarity and strong antioxidant capacity. ontosight.airesearchgate.net

Key Research Findings:

Dominant Anthocyanin in Blueberries: Research has consistently identified this compound as a major anthocyanin in blueberries (Vaccinium species). miloa.eubiocrick.com In some analyses, it is the most significant contributor to the total antioxidant activity of the fruit extract. miloa.eu Its prevalence makes it a key compound in studies investigating the biological effects of blueberry consumption. researchgate.net

Antioxidant and Biological Activity: Like many flavonoids, this compound is a potent antioxidant. ontosight.aichemfaces.com Studies have demonstrated its ability to scavenge free radicals. ontosight.ai This antioxidant activity is the foundation for investigations into its other potential biological effects, such as anti-inflammatory properties. ontosight.ai For instance, research has explored its inhibitory effects on enzymes like tyrosinase. nih.gov

Chemical Marker and Research Standard: Due to its defined structure and presence in various plant sources, this compound serves as an important reference standard in phytochemical analysis. biosynth.commedchemexpress.com It is used to identify and quantify anthocyanin content in different plant materials, such as in the fruits of Cornus species and tropical water lilies. chemfaces.comcas.cn For example, its detection was correlated with amaranth (B1665344) flower color in certain water lily cultivars. cas.cn In metabolomic studies of blueberries, this compound has been identified as a potential marker for mid-season fruit. researchgate.net

Role in Biosynthesis Research: The formation of this compound is studied to understand the broader flavonoid biosynthesis pathway in plants. nih.gov Research on enzymes like flavonoid 3-O-glycosyltransferases (UFGTs) uses substrates like delphinidin to investigate how sugars, including galactose, are attached to form compounds like this compound. nih.gov This helps elucidate the genetic and enzymatic regulation of color and flavonoid production in plants. researchgate.netmdpi.com

Table 2: Chemical Properties of this compound This table is interactive. You can sort and filter the data.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₁H₂₁ClO₁₂ | ontosight.ainih.gov |

| Molecular Weight | 500.84 g/mol | biosynth.commedchemexpress.com |

| CAS Number | 28500-00-7 | nih.govchemicalbook.com |

| Appearance | Solid, Brown to dark brown | medchemexpress.com |

| Solubility | Soluble in DMSO, Methanol, Ethanol | chemfaces.combiocrick.com |

| Parent Aglycone | Delphinidin | ontosight.ai |

| Sugar Moiety | Galactose | ontosight.ai |

Note: The chloride form is often cited in literature. ontosight.aimedchemexpress.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17+,18+,19-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWIIMLSNZOCBP-KGDMUXNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28500-00-7 | |

| Record name | Delphinidin galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028500007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DELPHINIDIN 3-GALACTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I4811UJHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymatic Pathways of Delphinidin Glycosides

De Novo Biosynthetic Pathways of Anthocyanidins

Anthocyanidins, including delphinidin (B77816), are synthesized via a branch of the flavonoid metabolic pathway, which itself originates from the general phenylpropanoid pathway. researchgate.netmdpi.com The synthesis of these pigments is orchestrated by a suite of enzymes organized in a multi-enzyme complex, often located on the endoplasmic reticulum. mdpi.comnih.gov

The journey to delphinidin begins with the aromatic amino acid phenylalanine, which serves as the starting point for the entire phenylpropanoid pathway. mdpi.comoup.com This primary metabolic pathway can be divided into three key enzymatic steps that convert phenylalanine into 4-coumaroyl-CoA, the precursor for flavonoid synthesis. researchgate.netresearchgate.net First, the enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to form trans-cinnamic acid. researchgate.net Following this, cinnamate (B1238496) 4-hydroxylase (C4H) introduces a hydroxyl group to produce coumaric acid. mdpi.com Finally, 4-coumarate-CoA ligase (4CL) activates coumaric acid by attaching a Coenzyme A molecule, yielding 4-coumaroyl-CoA. researchgate.netresearchgate.net This molecule stands at a critical juncture, ready to enter the flavonoid-specific branch of the pathway.

The entry into the flavonoid biosynthetic pathway is catalyzed by chalcone (B49325) synthase (CHS), a key and highly conserved enzyme. mdpi.comresearchgate.net CHS performs a stepwise condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to create the characteristic 15-carbon skeleton of flavonoids in the form of naringenin (B18129) chalcone (specifically 4,2′,4′,6′-tetrahydroxychalcone). mdpi.comoup.comsmolecule.com This reaction marks the first committed step towards flavonoid and subsequent anthocyanidin production. oup.com

The open-chain chalcone is then acted upon by chalcone isomerase (CHI), which catalyzes a stereospecific intramolecular cyclization. mdpi.comnih.gov This reaction converts naringenin chalcone into the tricyclic flavanone (B1672756) known as (2S)-naringenin, which is considered the earliest intermediate possessing the core flavonoid structure. oup.comnih.gov

The specific hydroxylation pattern of the B-ring on the flavonoid skeleton determines which class of anthocyanidin will be produced. For the synthesis of delphinidin, which is characterized by three hydroxyl groups on its B-ring, the enzyme flavonoid 3',5'-hydroxylase (F3'5'H) is essential. nih.govmdpi.com F3'5'H is a cytochrome P450-dependent monooxygenase that catalyzes the hydroxylation at both the 3' and 5' positions of the B-ring of flavanones (like naringenin) or, more commonly, dihydroflavonols (like dihydrokaempferol). mdpi.comnih.govgoogle.com

The action of F3'5'H on dihydrokaempferol (B1209521) (DHK) converts it into dihydromyricetin (B1665482) (DHM). nih.govnih.gov This step is the critical determinant for channeling metabolic flow towards the production of delphinidin-based anthocyanins, which are responsible for purple and blue hues in plants. mdpi.comgoogle.comnih.gov The presence and activity of F3'5'H are often directly correlated with the ability of a plant to produce blue flowers. mdpi.comishs.org

Following the formation of the correctly hydroxylated dihydroflavonol, dihydromyricetin (DHM), two more enzymes complete the synthesis of the delphinidin aglycone. The first is dihydroflavonol 4-reductase (DFR), which catalyzes the NADPH-dependent reduction of the 4-keto group of dihydroflavonols to produce their corresponding flavan-3,4-diols, also known as leucoanthocyanidins. oup.comtandfonline.commdpi.com In this specific pathway, DFR reduces dihydromyricetin to leucodelphinidin. tandfonline.com This reaction is a key regulatory point, as DFR competes with flavonol synthase (FLS) for the same dihydroflavonol substrates, thus influencing the carbon flux between anthocyanin and flavonol production. mdpi.com

The final step in forming the anthocyanidin is catalyzed by anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX). nih.govtandfonline.com ANS oxidizes leucodelphinidin to produce the unstable, colored delphinidin cation (aglycone). google.com

Glycosylation Mechanisms to Form Delphinidin 3-O-Glycosides

The delphinidin aglycone produced is inherently unstable. To increase its stability and water solubility for storage in the plant cell vacuole, it must undergo glycosylation. smolecule.comnih.gov This process involves the attachment of sugar moieties to the aglycone, most commonly at the C-3 position. nih.govfrontiersin.org The specific sugar attached, such as galactose in the case of delphinidin 3-galactoside, is determined by the specificity of the glycosyltransferase enzyme involved.

The glycosylation of delphinidin is catalyzed by enzymes from the UDP-sugar flavonoid glycosyltransferase (UFGT) family. frontiersin.orgfrontiersin.org These enzymes transfer a sugar group from an activated sugar donor, such as UDP-galactose or UDP-glucose, to the 3-hydroxyl group of the anthocyanidin. frontiersin.org

While the name often implies glucose transfer, some of these enzymes exhibit broader substrate specificity. The formation of this compound requires a glycosyltransferase that can utilize UDP-galactose as the sugar donor. Research has shown that certain flavonoid 3-O-glycosyltransferases (F3GTs) can indeed use UDP-galactose, although sometimes with lower efficiency compared to UDP-glucose. frontiersin.orgnih.gov For instance, a study on a Fh3GT1 enzyme from Freesia hybrida demonstrated it could use both UDP-glucose and UDP-galactose as sugar donors to glycosylate delphinidin. frontiersin.orgnih.gov Therefore, the synthesis of this compound is completed when a specific UFGT catalyzes the transfer of a galactose moiety from UDP-galactose to the 3-position of the delphinidin aglycone. mdpi.com

Data Tables

Table 1: Key Enzymes in the De Novo Biosynthesis of Delphinidin Aglycone This table outlines the sequential enzymatic reactions involved in the formation of the delphinidin core structure.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function in Pathway |

| Phenylalanine ammonia-lyase | PAL | Phenylalanine | trans-Cinnamic acid | Initiates the general phenylpropanoid pathway. researchgate.net |

| Cinnamate 4-hydroxylase | C4H | trans-Cinnamic acid | 4-Coumaric acid | Hydroxylates the phenyl ring. mdpi.com |

| 4-Coumarate-CoA ligase | 4CL | 4-Coumaric acid, CoA | 4-Coumaroyl-CoA | Activates the precursor for flavonoid synthesis. researchgate.netresearchgate.net |

| Chalcone synthase | CHS | 4-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin chalcone | First committed step in flavonoid biosynthesis. oup.comsmolecule.com |

| Chalcone isomerase | CHI | Naringenin chalcone | (2S)-Naringenin | Cyclizes the chalcone to form a flavanone. mdpi.comnih.gov |

| Flavanone 3-hydroxylase | F3H | Naringenin | Dihydrokaempferol (DHK) | Introduces a hydroxyl group at the C-3 position. smolecule.comfrontiersin.org |

| Flavonoid 3',5'-hydroxylase | F3'5'H | Dihydrokaempferol (DHK) | Dihydromyricetin (DHM) | Critical hydroxylation of the B-ring for delphinidin. mdpi.comnih.gov |

| Dihydroflavonol 4-reductase | DFR | Dihydromyricetin (DHM) | Leucodelphinidin | Reduces the dihydroflavonol to a leucoanthocyanidin. tandfonline.comresearchgate.net |

| Anthocyanidin synthase | ANS | Leucodelphinidin | Delphinidin | Final step to form the unstable anthocyanidin aglycone. google.com |

Table 2: Final Glycosylation Step to Form this compound This table details the specific enzymatic reaction that stabilizes the delphinidin aglycone by adding a galactose moiety.

| Enzyme Family | Specific Enzyme Type | Sugar Donor | Acceptor | Product | Function |

| UDP-sugar flavonoid glycosyltransferase | Flavonoid 3-O-galactosyltransferase | UDP-galactose | Delphinidin | This compound | Stabilizes the delphinidin aglycone and increases its solubility by attaching a galactose sugar at the 3-position. frontiersin.orgmdpi.com |

Subsequent Glycosylations and Acylations Forming Complex Anthocyanins

Following the initial formation of this compound, the molecule can be further modified through additional glycosylation and acylation reactions. smolecule.com These subsequent steps are responsible for the immense diversity of anthocyanins found in nature, enhancing their stability and modulating their color. nih.gov

Additional sugar units can be attached to the delphinidin core by enzymes known as glycosyltransferases. For example, after the initial 3-O-glycosylation, another glucose molecule can be added at the 5-position, a reaction catalyzed by anthocyanin 5-O-glucosyltransferase. nih.gov In some plant species, such as those producing ternatins (a group of polyacylated delphinidin glucosides), specific glucosyltransferases add glucose to the 3' and 5' positions of the B-ring. nih.gov

Acylation, the addition of an acyl group (like coumaric, caffeic, or malonic acid) to the sugar moieties, is another common modification catalyzed by acyltransferases. nih.gov This process significantly increases the stability of the anthocyanin molecule. nih.gov For instance, in Gentiana species, the stable blue pigment gentiodelphin is a delphinidin derivative acylated with caffeic acid. nih.gov The acylation can be quite complex, as seen in ternatins, which are polyacylated delphinidin glucosides. nih.gov These modifications can influence the intramolecular stacking of the molecule, which contributes to its stability and deep blue color. nih.gov

Table 1: Examples of Enzymes in Complex Anthocyanin Formation

Genetic and Environmental Regulation of Anthocyanin Biosynthesis

The synthesis of this compound and other anthocyanins is a highly regulated process, controlled by both internal genetic factors and external environmental signals. chinbullbotany.com This precise regulation ensures that pigments are produced in the correct tissues, at specific developmental stages, and in response to environmental changes. chinbullbotany.commdpi.com

Transcriptional Control by MYB, bHLH, and WD40 Transcription Factors

The expression of genes encoding the enzymes of the anthocyanin biosynthetic pathway is primarily orchestrated by a trio of transcription factors known as the MBW complex. acs.orgresearchgate.net This complex consists of proteins from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat families. nih.govoup.com

The components of the MBW complex work in concert to activate the transcription of structural genes. researchgate.net The WD40 protein is thought to act as a scaffold, stabilizing the interaction between the MYB and bHLH proteins. mdpi.comresearchgate.net The bHLH and MYB proteins then bind to specific recognition sites in the promoters of the late biosynthetic genes (LBGs) of the pathway, such as Dihydroflavonol 4-reductase (DFR) and Anthocyanidin synthase (ANS), initiating their transcription. nih.govtandfonline.com

The specificity of the MBW complex, determining which anthocyanins are produced, is largely conferred by the MYB component. researchgate.netoup.com Different MYB proteins can activate different subsets of biosynthetic genes or have varying levels of activity, leading to the diverse anthocyanin profiles seen across the plant kingdom. acs.orgoup.com For instance, in many species, the expression of specific MYB activators is the key determinant for anthocyanin production. acs.org Conversely, some MYB proteins act as repressors, competing with the activators for binding to the bHLH partner, thereby downregulating the pathway. researchgate.netresearchgate.net The hierarchical and combinatorial interactions within the MBW complex provide a sophisticated mechanism for the fine-tuned regulation of anthocyanin biosynthesis. mdpi.com

Influence of Environmental Cues on Pathway Gene Expression

Environmental factors are major regulators of anthocyanin biosynthesis, often exerting their influence by modulating the expression of the MBW complex components and the structural genes they control. chinbullbotany.commdpi.com

Light is one of the most significant environmental stimuli. chinbullbotany.comnih.gov High light intensity and UV radiation, in particular, are potent inducers of anthocyanin synthesis. mdpi.comnumberanalytics.com These light signals are perceived by photoreceptors like phytochromes and cryptochromes, which trigger a signaling cascade that ultimately leads to the upregulation of key biosynthetic genes like Chalcone Synthase (CHS), DFR, and ANS. nih.govnumberanalytics.com This response is considered a protective mechanism, as anthocyanins act as a "sunscreen" to shield the plant's photosynthetic machinery from photodamage. mdpi.commdpi.com

Temperature also plays a crucial role. numberanalytics.com Low temperatures often enhance anthocyanin accumulation in many plants, a response that may contribute to cold tolerance. chinbullbotany.comnih.gov Conversely, high temperatures frequently inhibit anthocyanin synthesis by repressing the expression of biosynthetic genes. chinbullbotany.comfrontiersin.org For example, in grapes, high temperatures can lead to a decrease in the transcription of genes like VvMYBA1 and most flavonoid structural genes, resulting in poorer color development in the berries. frontiersin.org

Other stresses such as drought , high salinity , and nutrient limitation (especially low phosphate (B84403) and nitrogen) can also induce anthocyanin production. numberanalytics.commdpi.com This is part of a broader stress response where anthocyanins may function as antioxidants to mitigate oxidative damage. mdpi.commdpi.com These environmental cues are integrated into the plant's regulatory network, influencing the activity of the MBW complex and fine-tuning pigment production to adapt to changing conditions. mdpi.commdpi.com

Table 2: Environmental Factors and Their Effect on Anthocyanin Biosynthesis Genes

Pharmacokinetics and Biotransformation of Delphinidin 3 Galactoside

Systemic Absorption and Bioavailability Considerations

The absorption and bioavailability of delphinidin (B77816) 3-galactoside are influenced by its chemical structure, particularly the galactose moiety, and its interaction with the gastrointestinal environment.

Gastrointestinal Uptake Mechanisms

Delphinidin 3-galactoside is absorbed in the stomach and the upper part of the small intestine. nih.gov The absorption process allows the intact glycoside to enter the bloodstream. nih.govnih.gov Studies in rats have shown that delphinidin 3-O-glucoside, a closely related compound, appears in the plasma as soon as 15 minutes after oral administration, with a second peak at 60 minutes. nih.govresearchgate.net This rapid absorption suggests an efficient uptake mechanism in the upper gastrointestinal tract. The presence of a sugar moiety, such as galactose, is crucial for the bioavailability of delphinidin. nih.govfrontiersin.org Gut microbiota also play a role by producing enzymes like galactosidase, which can cleave the glycosidic bond, releasing the delphinidin aglycone for absorption. nih.govfrontiersin.org

Contribution of Specific Transport Proteins (e.g., OATP1B1, OATP1B3)

Organic anion transporting polypeptides (OATPs) are a family of transport proteins that facilitate the uptake of a wide range of compounds, including drugs and endogenous molecules, into various tissues. mdpi.comguidetopharmacology.orgnih.gov Specifically, OATP1B1 and OATP1B3 are expressed on the sinusoidal membrane of hepatocytes and are involved in the hepatic uptake of substances from the blood. mdpi.comnih.govnih.gov Anthocyanins and their aglycones have been reported to interact with OATP1B1 and OATP1B3, which transport them to the liver for metabolism. nih.govfrontiersin.org This interaction is a critical step in their systemic clearance. Interestingly, delphinidin 3,5-di-glucoside has been shown to reduce the expression of OATP1B3, suggesting a potential for delphinidin glycosides to modulate their own transport and that of other OATP substrates. nih.govresearchgate.net

Comparative Bioavailability of Delphinidin Glycosides

The type of sugar attached to the delphinidin aglycone significantly impacts its bioavailability. Research indicates that the bioavailability of delphinidin glycosides follows the order: galactoside > glucoside > arabinoside. frontiersin.orgnih.gov Specifically, the bioavailability of delphinidin-3-O-galactoside has been reported as 0.48%, which is higher than that of delphinidin-3-O-glucoside (0.14%) and delphinidin-3-O-arabinoside (0.14%). frontiersin.orgmdpi.com This highlights the favorable role of the galactose moiety in the absorption process. In studies with bilberry extract in rats, anthocyanins with a galactoside moiety generally showed the highest plasma levels after oral administration compared to those with glucoside or arabinoside. nih.gov

Comparative Bioavailability of Delphinidin Glycosides

| Glycoside | Bioavailability (%) |

|---|---|

| Delphinidin-3-O-galactoside | 0.48 frontiersin.orgmdpi.com |

| Delphinidin-3-O-glucoside | 0.14 frontiersin.orgmdpi.com |

Metabolic Biotransformation Pathways

Once absorbed, this compound undergoes metabolic transformations, primarily through Phase I and Phase II reactions, which alter its structure and facilitate its excretion.

Phase I and Phase II Metabolism of Delphinidin Glycosides

Phase I metabolism involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the molecule. longdom.org Phase II metabolism involves the conjugation of these functional groups with endogenous molecules like glucuronic acid, sulfate (B86663), or methyl groups, which increases water solubility and aids in elimination. longdom.org For delphinidin glycosides, metabolism occurs in the gut and liver. nih.govresearchgate.net While the delphinidin aglycone can undergo degradation into smaller phenolic compounds like gallic acid and phloroglucinol (B13840) aldehyde, the glycoside forms are generally more stable. nih.govnih.gov

Role of Methylation (e.g., 4'-O-methylation via Catechol-O-methyl Transferase)

A key metabolic pathway for delphinidin glycosides is methylation, catalyzed by the enzyme Catechol-O-methyl Transferase (COMT). nih.govfrontiersin.org This enzyme transfers a methyl group to one of the hydroxyl groups on the B-ring of the delphinidin molecule. nih.govresearchgate.netnih.gov Specifically for this compound and its related glucoside, methylation occurs at the 4'-hydroxyl group, forming 4'-O-methyl-delphinidin glycosides. nih.govresearchgate.netnih.gov This methylated metabolite has been identified as a major metabolite in plasma and various tissues, particularly the liver, after oral administration of delphinidin 3-O-glucoside in rats. nih.govresearchgate.net The 4'-O-methylation is considered a primary metabolic route for flavonoids possessing a pyrogallol (B1678534) structure on the B-ring, such as delphinidin. researchgate.netnih.gov This methylation can improve the distribution profile of the compound. nih.govfrontiersin.org

Key Metabolic Transformation of Delphinidin Glycosides

| Original Compound | Enzyme | Metabolic Reaction | Metabolite |

|---|

Glucuronidation and Sulfation Conjugations

Following absorption, this compound, like other anthocyanins, undergoes extensive phase II metabolism. This process involves conjugation reactions, primarily glucuronidation and sulfation, which increase the water solubility of the compounds, thereby modifying their distribution and facilitating their excretion. mdpi.com These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which are present in the intestinal wall, liver, and kidneys. mdpi.comusask.ca

While specific studies detailing the glucuronide and sulfate conjugates of this compound are limited, research on delphinidin and its other glycosides provides significant insights. For instance, delphinidin-glucuronide has been identified as a major metabolite in human urine following the consumption of delphinidin-rich foods. usask.camdpi.com The glucuronic acid moiety is typically attached to the hydroxyl groups on the anthocyanidin structure. nih.gov In a study involving rats administered delphinidin-3-rutinoside, however, no glucuro- or sulfo-conjugates were detected in the plasma, suggesting that the type of sugar attached to the delphinidin core can influence metabolic pathways. acs.orgnih.gov

The aglycone, delphinidin, is a more favorable substrate for conjugation than its glycosides. mdpi.com This implies that initial deglycosylation is a critical step for extensive phase II metabolism to occur. The resulting delphinidin aglycone can then be conjugated with glucuronic acid or sulfate groups at various positions on its A and B rings. nih.govmdpi.com The complexity of this process is highlighted by the identification of over 200 different anthocyanin metabolites in human urine, many of which are believed to be glucuronide conjugates. mdpi.comannualreviews.org This vast number of metabolites underscores the extensive biotransformation that these compounds undergo in the body.

Contribution of Gut Microbiota to Anthocyanin Metabolism and Degradation

A significant portion of ingested anthocyanins, including this compound, that are not absorbed in the upper gastrointestinal tract reach the colon. Here, they are subjected to extensive metabolism by the gut microbiota. nih.govtandfonline.com The first step in this process is typically deglycosylation, where gut microbial enzymes like β-galactosidase cleave the glycosidic bond, releasing the aglycone, delphinidin. nih.govresearchgate.net

Once the delphinidin aglycone is released, it is rapidly degraded by the gut bacteria. acs.org The heterocyclic C-ring of the delphinidin molecule is cleaved, resulting in the formation of simpler phenolic compounds. tandfonline.comacs.org The primary degradation products derived from the B-ring of delphinidin is gallic acid. mdpi.comnih.govtandfonline.com The A-ring is typically broken down into phloroglucinol aldehyde. nih.govtandfonline.com

Distribution Patterns in Biological Tissues

Following absorption and metabolism, this compound and its various metabolites are distributed throughout the body. Animal studies have demonstrated that anthocyanins can be found in virtually all tissues where they have been sought, including the liver, kidneys, heart, lungs, and brain. annualreviews.orgudl.cat

The liver and kidneys are key organs in the metabolism and excretion of these compounds and, consequently, often show higher concentrations of anthocyanin metabolites. udl.catresearchgate.net In rats administered delphinidin 3-O-β-D-glucoside, the intact glycoside and its methylated metabolite were identified in several tissues, with the methylated form being a major metabolite, especially in the liver. researchgate.net This indicates that the liver plays a significant role in the methylation of delphinidin glycosides. mdpi.com

Interestingly, anthocyanins and their phase II metabolites have been shown to cross the blood-brain barrier. annualreviews.orgnih.gov In a study involving pigs fed a bilberry-enriched diet, delphinidin-galactoside was detected in various brain regions. mdpi.com Another study with pigs found glucuronides of delphinidin in the cortex, cerebellum, and midbrain. mdpi.com While the concentrations in the central nervous system are generally lower compared to other tissues, this distribution suggests a potential for direct effects within the brain. nih.gov The specific distribution pattern can be influenced by the structure of the anthocyanin; for example, delphinidin-3-galactoside has been reported to have a higher bioavailability compared to delphinidin-3-glucoside and delphinidin-3-arabinoside. mdpi.com

| Compound | Animal Model | Tissue(s) Detected | Key Finding | Reference |

|---|---|---|---|---|

| Delphinidin-3-O-β-D-glucoside | Rat | Liver, Kidney, other tissues | 4'-O-methyl Dp3G was a major metabolite, especially in the liver. | researchgate.net |

| Delphinidin-galactoside | Pig | Brain regions | Parent glycoside detected in the brain after a bilberry-enriched diet. | mdpi.com |

| Delphinidin glucuronides | Pig | Brain (cortex, cerebellum, midbrain) | Phase II metabolites detected in various brain regions. | mdpi.com |

| Delphinidin glycosides | Mouse | Liver, Kidney | The liver exhibits the highest proportion of methylated anthocyanin forms. | mdpi.com |

Excretion Routes and Kinetic Profiles

Renal Excretion of Intact Delphinidin Glycosides and Metabolites

The kidneys are a primary route for the elimination of absorbed this compound and its metabolites from the systemic circulation. usask.ca Both the intact glycoside and its various metabolic products, including methylated and glucuronidated forms, have been identified in urine following consumption. usask.cacambridge.org

In a study with rats administered delphinidin-3-rutinoside, the intact compound was the primary form excreted in urine, with peak excretion occurring relatively quickly. acs.orgnih.gov The maximum plasma concentration (Cmax) was reached at 26.3 minutes, and a significant amount was excreted within an 8-hour period. acs.orgnih.gov Small amounts of a methylated metabolite (4′-O-methyl-delphinidin-3-rutinoside) were also found in the urine. acs.orgnih.gov

Human studies have also confirmed the renal excretion of delphinidin metabolites. After consumption of foods rich in delphinidin glycosides, delphinidin-glucuronide has been identified as a major urinary metabolite. usask.ca However, some studies have noted that gallic acid, a major degradation product from gut microbiota, was not detected in human urine after bilberry consumption, suggesting that the phenolic acid metabolites may be further metabolized or eliminated via other routes. usask.ca The total urinary excretion of anthocyanins and their metabolites is generally low, often accounting for a small percentage of the ingested dose, which points to extensive metabolism and other excretion pathways like biliary excretion. usask.ca

| Compound | Amount Excreted (8h) | Plasma Tmax | Plasma Cmax | Reference |

|---|---|---|---|---|

| Delphinidin-3-rutinoside (Intact) | 795 ± 375 nmol | 26.3 min | 0.285 ± 0.071 µmol/L | acs.orgnih.gov |

| 4'-O-methyl-delphinidin-3-rutinoside | 12.3 ± 2.91 nmol | - | - | acs.orgnih.gov |

Biliary Excretion and Potential Enterohepatic Recirculation

Besides renal excretion, the biliary system plays a crucial role in the elimination of this compound and its metabolites. After metabolism in the liver, these compounds can be secreted into the bile and then delivered back to the small intestine. mdpi.comannualreviews.org This process is known as enterohepatic recirculation.

Evidence from animal studies supports the biliary excretion of delphinidin compounds. In rats with bile duct cannulation, both intact delphinidin-3-rutinoside and its methylated form were excreted into the bile. acs.orgnih.gov Notably, the methylated metabolite was the predominant form found in bile, accounting for a much larger proportion of the excreted compounds compared to the intact glycoside. acs.orgnih.gov This suggests that methylation in the liver prepares the compound for biliary elimination.

Enterohepatic recirculation allows for the reabsorption of metabolites from the intestine, which can prolong their residence time in the body and expose them to further metabolic transformations by both human and microbial enzymes. annualreviews.orgmdpi.com This recycling mechanism may explain the detection of multiple peaks in plasma concentration profiles and the presence of anthocyanin metabolites in urine several days after ingestion. mdpi.commdpi.comsemanticscholar.org The extensive recirculation and repeated exposure to metabolic enzymes contribute to the wide variety of anthocyanin conjugates found in circulation and urine, making the complete pharmacokinetic profile of compounds like this compound highly complex. mdpi.comannualreviews.orgmdpi.com

Advanced Methodologies in Delphinidin 3 Galactoside Research

Analytical Techniques for Identification and Quantification

Precise identification and quantification of Delphinidin (B77816) 3-galactoside and its metabolites are fundamental to understanding its behavior in biological systems. Modern analytical chemistry offers a powerful toolkit for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Profile Analysis

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for analyzing Delphinidin 3-galactoside in complex mixtures like plant extracts and biological fluids. nih.govscirp.org This technique separates compounds based on their chemical properties, followed by mass detection, allowing for both identification and quantification.

High-performance liquid chromatography (HPLC) coupled with various detectors is a common approach. For instance, HPLC with a diode array detector (HPLC-DAD) and HPLC-high resolution-electrospray ionization-mass spectrometry (HPLC-HR-ESI-MS) have been used to identify and quantify this compound among other anthocyanins in fruit extracts. mdpi.com In some studies, LC-MS/MS methods have been developed for the simultaneous determination of Delphinidin 3-glucoside and other anthocyanins in human plasma and urine, demonstrating the technique's applicability in pharmacokinetic studies. nih.gov The elution order in reverse-phase HPLC is influenced by the polarity of the anthocyanins; Delphinidin, with its multiple hydroxyl groups, is highly polar and thus typically elutes earlier than less polar anthocyanins like malvidin. researchgate.net

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry for Structural Elucidation of Metabolites

While LC-MS is excellent for profiling, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound and its metabolites. nih.govijiset.comresearchgate.netresearchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity of atoms within a molecule, allowing for unambiguous structure determination. researchgate.net

For example, the presence of a delphinidin nucleus can be confirmed by characteristic signals in the 1H-NMR spectrum, such as a symmetrical aromatic proton signal and meta-coupled doublet protons on the A-ring. mdpi.com High-resolution mass spectrometry (HRMS) complements NMR by providing highly accurate mass measurements, which helps in determining the elemental composition of the compound and its fragments. mdpi.comresearchgate.net This combined approach has been crucial in identifying and characterizing various anthocyanins, including this compound, in different natural sources. mdpi.comnih.gov

Advanced Spectroscopic Characterization for Ligand-Protein Interaction Studies

Understanding how this compound interacts with proteins at a molecular level is key to deciphering its biological mechanisms. Advanced spectroscopic techniques are employed to study these ligand-protein interactions.

Multi-spectroscopic methods, including fluorescence spectroscopy, synchronous fluorescence, three-dimensional fluorescence, ultraviolet-visible (UV-Vis) spectroscopy, and circular dichroism (CD), have been used to investigate the interaction between this compound and enzymes like tyrosinase. nih.gov These studies can reveal information about binding affinity, the type of interaction (e.g., static or dynamic quenching), and conformational changes in the protein upon ligand binding. nih.gov Molecular docking simulations are often used in conjunction with spectroscopic data to predict the binding mode and identify the key amino acid residues involved in the interaction. nih.gov NMR-based titration assays also provide a powerful, label-free method to estimate binding affinities and characterize the formation of soluble complexes between polyphenols and proteins. plos.org

In Vitro Cellular and Biochemical Models

To investigate the biological effects of this compound, researchers utilize a variety of in vitro models, including cancer cell lines and cells involved in vascular and immune responses.

Application of Cancer Cell Lines

The potential anti-cancer properties of Delphinidin and its glycosides are a major area of research, with numerous studies employing a range of human cancer cell lines.

HCT116 (Colon Cancer): Studies on HCT116 cells have shown that delphinidin can induce apoptosis (programmed cell death), activate caspases, and cause cell cycle arrest. nih.govmdpi.comfrontiersin.org It has also been shown to suppress the NF-κB pathway and downregulate HIF-1α through the PI3K/Akt/mTOR signaling pathway. nih.govmedsci.org

HT1080 (Fibrosarcoma): In HT1080 fibrosarcoma cells, Delphinidin-3-O-glucoside has been found to decrease cell viability and inhibit the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in cancer cell invasion. nih.govnih.govceu.es

HepG2 (Liver Cancer): Research on HepG2 liver cancer cells has demonstrated that Delphinidin-3-glucoside can suppress lipid accumulation induced by palmitic acid. nih.govnih.gov Delphinidin has also been shown to block autophagic flux and induce apoptosis in these cells. researchgate.net

LNCaP (Prostate Cancer): In LNCaP prostate cancer cells, delphinidin has been observed to induce apoptosis through a p53-mediated pathway by decreasing histone deacetylase (HDAC) activity. nih.govresearchgate.netmdpi.com It can also sensitize these cells to TRAIL-induced apoptosis. oncotarget.com

SKOV3 and PEO1 (Ovarian Cancer): Delphinidin has been shown to inhibit the metastasis of SKOV3 ovarian cancer cells by blocking certain signaling pathways. nih.gov Studies have also investigated the synergistic effects of delphinidin with other anti-cancer agents in both SKOV3 and PEO1 cell lines. mdpi.comnih.govnih.govresearchgate.net For instance, delphinidin was found to sensitize PEO1 cells more effectively than SKOV3 cells to the anticancer compound 3-bromopyruvate. nih.govnih.gov

| Cell Line | Cancer Type | Key Research Findings with Delphinidin/Delphinidin 3-galactoside |

| HCT116 | Colon Cancer | Induces apoptosis, activates caspases, causes cell cycle arrest, suppresses NF-κB and PI3K/Akt/mTOR pathways. nih.govmdpi.comfrontiersin.orgmedsci.org |

| HT1080 | Fibrosarcoma | Decreases cell viability, inhibits MMP-2 and MMP-9 activity. nih.govnih.govceu.es |

| HepG2 | Liver Cancer | Suppresses lipid accumulation, blocks autophagic flux, induces apoptosis. nih.govnih.govresearchgate.net |

| LNCaP | Prostate Cancer | Induces p53-mediated apoptosis, decreases HDAC activity, sensitizes to TRAIL. nih.govresearchgate.netmdpi.comoncotarget.com |

| SKOV3 | Ovarian Cancer | Inhibits metastasis, shows synergistic effects with other anti-cancer agents. nih.govmdpi.comnih.govnih.govresearchgate.net |

| PEO1 | Ovarian Cancer | Shows synergistic effects with other anti-cancer agents, with higher sensitivity than SKOV3 in some cases. mdpi.comnih.govnih.govresearchgate.net |

Endothelial Cell Models (e.g., HUVECs) and Macrophage Cell Lines (e.g., RAW 264.7)

Beyond cancer, the effects of this compound are also studied in the context of vascular health and inflammation.

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a widely used model for studying endothelial function and dysfunction. mdpi.com Research has shown that Delphinidin-3-glucoside can protect HUVECs from oxidative stress-induced injury and mitochondrial dysfunction. researchgate.netnih.govplos.org It has also been shown to attenuate monocyte adhesion to endothelial cells, a key event in the development of atherosclerosis. esmed.org

RAW 264.7 (Macrophage Cell Line): RAW 264.7 is a murine macrophage cell line commonly used to study inflammatory responses. atcc.org Studies have demonstrated that anthocyanin extracts containing this compound can inhibit the inflammatory response in LPS-stimulated RAW 264.7 cells. nih.gov

| Cell Line | Cell Type | Key Research Findings with Delphinidin/Delphinidin 3-galactoside |

| HUVECs | Endothelial Cells | Protects against oxidative stress and mitochondrial dysfunction, attenuates monocyte adhesion. mdpi.comresearchgate.netnih.govplos.orgesmed.org |

| RAW 264.7 | Macrophages | Inhibits inflammatory responses. nih.gov |

Adipocyte Differentiation Models (e.g., 3T3-L1 Preadipocytes, Primary White Adipocytes)

The investigation of this compound and its related compounds, such as Delphinidin-3-O-β-glucoside (D3G), in adipocyte differentiation models provides critical insights into its potential role in lipid metabolism and obesity-related research. The 3T3-L1 preadipocyte cell line is a cornerstone model, valued for its ability to differentiate into mature adipocytes, thus mimicking the process of adipogenesis.

In studies utilizing 3T3-L1 cells, D3G has been shown to significantly inhibit the accumulation of intracellular lipids in a dose-dependent manner without causing cytotoxicity. nih.govresearchgate.net This effect is accompanied by the downregulation of key transcription factors that govern adipogenesis and lipogenesis. nih.gov Specifically, the expression of peroxisome proliferator-activated receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and sterol regulatory element-binding transcription factor 1 (SREBP1) is markedly reduced. nih.govnih.gov Furthermore, the expression of fatty acid synthase (FAS), a crucial enzyme in lipogenesis, is also downregulated. nih.govnih.gov

Beyond the 3T3-L1 cell line, research has extended to primary white adipocytes. In these cells, D3G has demonstrated similar effects, reducing lipid levels and promoting the formation of smaller lipid droplets. nih.govnih.gov This anti-adipogenic activity is linked to the increased expression of silent mating type information regulation 2 homolog 1 (SIRT1) and carnitine palmitoyltransferase-1 (CPT-1), proteins associated with fatty acid oxidation and improved lipid metabolism. nih.govnih.gov The underlying mechanism appears to involve the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govmdpi.com D3G treatment has been observed to increase the phosphorylation of both AMPK and its downstream target, acetyl-CoA carboxylase (ACC), in both 3T3-L1 adipocytes and primary white adipocytes. nih.govresearchgate.netnih.gov

| Model System | Compound | Key Findings | Affected Markers |

|---|---|---|---|

| 3T3-L1 Preadipocytes | Delphinidin-3-O-β-glucoside (D3G) | Inhibited lipid accumulation; reduced differentiation. nih.govnih.gov | ↓ PPARγ, ↓ C/EBPα, ↓ SREBP1, ↓ FAS, ↑ p-AMPK, ↑ p-ACC. nih.govnih.gov |

| Primary White Adipocytes | Delphinidin-3-O-β-glucoside (D3G) | Attenuated adipogenesis; promoted lipid metabolism. nih.gov | ↑ SIRT1, ↑ CPT-1, ↑ p-AMPK, ↑ p-ACC. nih.govnih.gov |

Neuronal and Glial Cell Cultures (e.g., SH-SY5Y, SK-N-SH) for Neuroprotection

The neuroprotective potential of this compound is an area of growing interest, investigated through various neuronal and glial cell culture models. While specific studies on the SH-SY5Y or SK-N-SH cell lines are not extensively detailed in the available literature, research on related neuronal cell models like PC12 and general findings on neuroprotection against oxidative stress are informative. Delphinidin and its glycosides have demonstrated the ability to protect neuronal cells from oxidative damage, a key factor in the pathology of neurodegenerative diseases.

For instance, Delphinidin has been shown to attenuate neurotoxicity induced by amyloid-beta (Aβ) in PC12 cells, a cell line commonly used in neuroscience research. nih.gov This protective effect is significant as Aβ accumulation is a hallmark of Alzheimer's disease. Pre-treatment with delphinidin has been found to significantly reduce neuronal cell death caused by oxidative stressors. The ability of this compound to cross the blood-brain barrier has been observed in animal models, suggesting its potential to directly act on brain cells. nih.gov Emerging research also points to the neuroprotective effects of this compound by reducing oxidative stress in neuronal cells, which could be beneficial in conditions like Alzheimer's disease.

Enzyme Modulation and Cellular Signaling Pathway Assays

This compound and its aglycone, delphinidin, exert their biological effects by modulating a wide array of enzymes and cellular signaling pathways. These interactions are fundamental to their observed anti-inflammatory, antioxidant, and anti-cancer activities.

Enzyme Modulation:

Cyclooxygenase (COX): In inhibitory assays, delphinidin glycosides, including this compound, have shown inhibitory activity against both COX-I and COX-II enzymes, which are central mediators of inflammation. chemfaces.com

Caspases: In cancer research, delphinidin treatment leads to the activation of executioner caspases, such as caspase-3, which are critical for inducing apoptosis (programmed cell death) in cancer cells. mdpi.comnih.gov

Antioxidant Enzymes: Delphinidin can bolster the cellular antioxidant defense system by up-regulating the expression and activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govnih.gov This enhances the cell's ability to neutralize harmful reactive oxygen species (ROS).

Histone Deacetylase (HDAC): In prostate cancer cells, delphinidin has been found to decrease HDAC activity, leading to p53 acetylation and subsequent apoptosis. mdpi.com

Cellular Signaling Pathway Modulation:

AMP-Activated Protein Kinase (AMPK): This pathway, a master regulator of cellular energy homeostasis, is a frequent target. Delphinidin activates AMPK in various cell types, including adipocytes and endothelial cells, leading to beneficial effects on lipid metabolism and autophagy. nih.govmdpi.comresearchgate.net

Nuclear Factor-kappa B (NF-κB): Delphinidin consistently demonstrates the ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. nih.govspandidos-publications.com It can prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB/p65 subunit. nih.govspandidos-publications.com

Mitogen-Activated Protein Kinase (MAPK): The compound modulates various arms of the MAPK pathway, including ERK, p38, and JNK. For example, it can inhibit the phosphorylation of ERK1/2 and p38, contributing to its anti-proliferative effects in cancer cells. spandidos-publications.com

PI3K/Akt: This crucial cell survival pathway is often inhibited by delphinidin in cancer models. By suppressing the phosphorylation of PI3K and Akt, delphinidin can block proliferation and induce apoptosis. mdpi.comspandidos-publications.com

JAK2/STAT3: Recent studies show that delphinidin can inhibit the JAK2/STAT3 pathway, leading to the downregulation of downstream targets like PD-L1, which is involved in immune evasion by cancer cells. foodandnutritionresearch.net

In Vivo Animal Models for Efficacy and Pharmacodynamic Studies

Rodent Models (e.g., Rats, Mice) in Disease Pathogenesis Research

Rodent models, primarily rats and mice, are indispensable for evaluating the systemic efficacy and pharmacodynamics of this compound and its derivatives in the context of complex diseases. These models allow for the investigation of the compound's effects on disease initiation, progression, and underlying pathological mechanisms.

In research on Alzheimer's disease, delphinidin treatment in APP/PS1 mouse models has been shown to alleviate cognitive deficits, reduce synapse loss, and decrease the burden of Aβ plaques in the cortex and hippocampus. nih.gov This neuroprotective effect was linked to the mitigation of microglial senescence. nih.gov Furthermore, in studies of inflammatory pain, a stabilized delphinidin formulation reduced hyperalgesia in rats through both anti-inflammatory and antioxidant actions. mdpi.com These findings highlight the compound's potential to modulate neuroinflammation and oxidative stress in vivo.

Caenorhabditis elegans for Lifespan and Healthspan Investigations

The nematode Caenorhabditis elegans serves as a powerful model organism for studying aging, lifespan, and healthspan due to its short lifecycle and well-characterized genetics. Research using C. elegans has demonstrated that Delphinidin-3-glucoside (D3G) can significantly extend the lifespan of the organism. sci-int.comjapsonline.comjapsonline.com

Studies have shown that D3G not only prolongs the mean lifespan of wild-type worms under normal conditions but also enhances their survival under conditions of environmental stress, particularly oxidative stress induced by hydrogen peroxide. japsonline.comjapsonline.com The protective effect is associated with improved healthspan indicators, such as an enhanced pharyngeal pumping rate, although it did not significantly affect the number of eggs laid. japsonline.comjapsonline.com The antioxidant properties of D3G are believed to be a key mechanism behind these longevity-promoting effects. japsonline.com However, the benefits were not observed under heat or UVA stress, suggesting the protective mechanisms are context-dependent. japsonline.comjapsonline.com

| Model | Compound | Stress Condition | Observed Effects | Reference |

|---|---|---|---|---|

| C. elegans | Delphinidin-3-glucoside (D3G) | Normal | Prolonged lifespan, improved healthspan. | japsonline.comjapsonline.com |

| C. elegans | Delphinidin-3-glucoside (D3G) | Oxidative Stress (H₂O₂) | Increased mean lifespan, enhanced pharyngeal pumping rate. | japsonline.comjapsonline.com |

| C. elegans | Delphinidin-3-glucoside (D3G) | Pathogenic Bacteria | Increased mean lifespan when exposed to S. aureus, E. faecalis, K. pneumoniae, and P. mirabilis. | sci-int.com |

| C. elegans | Delphinidin-3-glucoside (D3G) | Heat Stress / UVA Radiation | No significant protective effects observed. | japsonline.comjapsonline.com |

Specific Disease Models (e.g., Atherosclerosis, Oxidative Stress, Cancer Xenografts, Thrombosis)

Atherosclerosis: In rabbit models of atherosclerosis induced by a high-fat diet, Delphinidin-3-O-glucoside demonstrated significant therapeutic effects. nih.govnih.gov Treatment with the compound led to reduced serum levels of triglycerides, total cholesterol, and LDL-C. nih.govnih.gov Histopathological analysis of the aorta showed an alleviation of atherosclerotic plaques. nih.gov The mechanism involves the downregulation of inflammatory markers such as IL-6, VCAM-1, and NF-κB, and the upregulation of antioxidant enzymes like GSH-PX and SOD1 in the aorta. nih.govtandfonline.com

Oxidative Stress: The ability of delphinidin glycosides to combat oxidative stress is a recurring theme in various in vivo models. In atherosclerosis models, treatment significantly improved the activities of antioxidant enzymes (CAT, GSH-PX, SOD) and reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov In APP/PS1 mice, delphinidin treatment also reduced MDA levels in the cortex and hippocampus, indicating a reduction in free radical damage. nih.gov

Cancer Xenografts: The anti-cancer properties of delphinidin and its glycosides have been evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.

Colorectal Cancer: Delphinidin treatment inhibited the lung metastasis of DLD-1 human colorectal cancer cells in a xenograft animal model. colab.ws

Breast Cancer: In mice with xenografts of MDA-MB-231 breast cancer cells, delphinidin reduced tumor growth. mdpi.com

Melanoma: Delphinidin treatment was found to reduce tumor growth induced by B16-F10 melanoma cell xenografts. researchgate.net

Thrombosis: The antithrombotic effects of Delphinidin-3-glucoside have been demonstrated in mouse models of thrombosis. In a ferric chloride (FeCl₃)-induced carotid artery thrombosis model, the compound significantly inhibited thrombus growth. nih.govplos.org Using intravital microscopy to observe mesenteric arterioles, it was found that Delphinidin-3-glucoside decreased platelet deposition and prolonged the time required for vessel occlusion in a dose-dependent manner. nih.govplos.orgresearchgate.net These effects are attributed to its ability to inhibit platelet activation. nih.gov

Computational and Systems Biology Approaches

Modern research into this compound increasingly relies on computational and systems biology to model, predict, and analyze its biological activities. These in silico methods offer a powerful complement to traditional laboratory techniques, enabling high-throughput analysis and mechanistic exploration that would otherwise be unfeasible. By integrating data from genomics, transcriptomics, and metabolomics, these approaches help to construct a holistic view of the compound's effects within a biological system.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how this compound interacts with specific protein targets, providing insights into its potential mechanisms of action.

Research has employed molecular docking to investigate the inhibitory effects of this compound on various enzymes. One notable study focused on its interaction with tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.govmdpi.com The docking analysis revealed that this compound binds to the catalytic site of tyrosinase primarily through the formation of hydrogen bonds and van der Waals forces. nih.gov This binding was determined to be a mixed-type inhibition. nih.gov The study confirmed that the interaction leads to conformational changes in the tyrosinase protein, which is consistent with the observed inhibitory activity. nih.gov

Another area of investigation has been its effect on xanthine (B1682287) oxidase (XO), an enzyme pivotal in the production of uric acid. While Delphinidin 3-O-sambubioside was identified as a more potent inhibitor, the study highlighted that the type of glycoside attached to the delphinidin core influences inhibitory activity. oup.com Specifically, the presence of a galactoside moiety was found to result in decreased XO inhibitory activity compared to other sugar attachments. oup.com

Furthermore, computational studies on related anthocyanins, such as delphinidin-3-O-glucoside, have predicted interactions with key inflammatory signaling proteins. Virtual screening predicted that this analogue could inhibit tumor necrosis factor-alpha (TNF-α) signaling by binding to the TNF-α receptor, suggesting a potential anti-inflammatory mechanism. nih.gov These studies collectively demonstrate the power of molecular docking to elucidate the specific molecular interactions that underpin the biological effects of this compound and its analogues.

| Target Protein | Key Findings from Molecular Docking | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Tyrosinase | Binds to the active site via hydrogen bonds and van der Waals forces, causing conformational changes. | 51.9 μM | nih.govmdpi.com |

| Xanthine Oxidase (XO) | The galactoside moiety was associated with lower inhibitory activity compared to other anthocyanin glycosides. | Not specified as most potent | oup.com |

| TNF-α Receptor (via analogue) | Delphinidin-3-O-glucoside predicted to bind to the receptor, potentially inhibiting signaling. | Not applicable | nih.gov |

Cheminformatics and Virtual Screening for Bioactive Analogues

Cheminformatics combines computational methods to analyze and model chemical data, while virtual screening uses these methods to search large libraries of compounds for potential biological activity. These approaches are crucial for identifying bioactive analogues of this compound and for predicting their properties.

Virtual screening has been utilized in broader studies that include delphinidin and its derivatives to identify potential inhibitors for various therapeutic targets. For instance, such computational techniques have been applied to discover potential inhibitors of the SARS-CoV-2 main protease. frontiersin.org

Cheminformatics tools are also used to predict the "drug-likeness" and biological activity spectrum of compounds like this compound. Software platforms such as Molinspiration are employed to calculate molecular properties and predict bioactivity based on chemical structure, helping to prioritize compounds for further experimental testing. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on various anthocyanin derivatives have been conducted to model their inhibitory activity against enzymes like Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. frontiersin.orgresearchgate.net Such models help in understanding which structural features of the anthocyanin molecule are critical for its biological activity and in designing new analogues with enhanced potency or selectivity.

These computational strategies facilitate the exploration of the vast chemical space of anthocyanin derivatives, allowing researchers to identify and focus on the most promising bioactive analogues of this compound for therapeutic development.

Nutrigenomic and Transcriptomic Analyses in Response to this compound

Nutrigenomics and transcriptomics are fields that study how nutrients and dietary compounds affect gene expression. These analyses provide a global view of the cellular response to this compound, revealing the genetic and signaling pathways it modulates.

Integrated metabolomic and transcriptomic studies in plants have been particularly insightful. In the leaves of red walnuts, this compound was identified as a primary anthocyanin, and its abundance was correlated with the expression levels of 26 different transcripts. nih.gov These included 15 positive and 11 negative correlations, notably with transcription factors from the MYB and WD40 families, which are known regulators of the anthocyanin biosynthetic pathway. nih.gov Similarly, in different colored pea pods and tea plants, the accumulation of this compound was directly linked to the upregulation of key structural and regulatory genes in the flavonoid biosynthesis pathway, such as PAL, CHS, F3H, UFGT, and the transcription factor CsAN1. frontiersin.orgmdpi.com

In animal models, research has shown that this compound can exert protective effects through the modulation of gene expression. In a study using mouse hepatocytes, pretreatment with the compound significantly mitigated the cytotoxic effects of (-)-epigallocatechin-3-gallate (EGCG). nih.gov This protection was associated with the attenuation of EGCG-induced downregulation of heme oxygenase-1 (HO-1) and heat shock protein 70 (HSP70) messenger RNA (mRNA) levels. nih.gov It also decreased the expression of genes involved in the endoplasmic reticulum (ER) stress response. nih.gov

A nutrigenomic study using a bilberry extract rich in anthocyanins, including this compound, on a mouse model of Alzheimer's disease (ApoE-/- mice) found significant changes in gene expression in the hippocampus. researchgate.net The study identified 1,698 differentially expressed genes, which are involved in critical biological processes such as neurogenesis, inflammation, and cellular metabolism, highlighting the compound's potential to influence complex neuroprotective pathways. researchgate.net

| Organism/Cell Model | Key Genes/Pathways Modulated by this compound | Observed Effect | Reference |

|---|---|---|---|

| Red Walnut (leaves) | Correlated with 26 transcripts, including MYB and WD40 transcription factors. | Regulation of anthocyanin biosynthesis. | nih.gov |

| Pea (pods) | Upregulation of PAL, 4CL, CHS, F3H, FLS, UFGT. | Accumulation of anthocyanins leading to purple pod color. | mdpi.com |

| Tea Plant (leaves) | Upregulation of CsANS1 and the MYB transcription factor CsAN1. | Contributes to color variation through anthocyanin accumulation. | frontiersin.org |

| Mouse Hepatocytes | Attenuation of downregulation of Heme oxygenase-1 and Heat shock protein 70 mRNA. | Protection against EGCG-induced cytotoxicity and ER stress. | nih.gov |

| ApoE-/- Mice (hippocampus) | Modulation of 1,698 genes involved in neurogenesis, inflammation, and metabolism. | Potential neuroprotective effects. | researchgate.net |

Biological Activities and Molecular Mechanisms of Delphinidin 3 Galactoside

Antioxidant Mechanisms of Action

The antioxidant prowess of Delphinidin (B77816) 3-galactoside is a cornerstone of its biological effects, acting through multiple pathways to counteract oxidative stress and its detrimental consequences.

Direct Free Radical Scavenging Capabilities

Delphinidin 3-galactoside exhibits robust free radical scavenging activity, a characteristic attributed to its molecular structure, which is rich in hydroxyl groups. smolecule.com These hydroxyl groups can donate hydrogen atoms or transfer electrons to neutralize reactive oxygen species (ROS), thereby stabilizing these damaging molecules. nih.gov This direct scavenging action helps to protect cells from oxidative damage. In vitro assays such as DPPH, ABTS, and FRAP are commonly used to evaluate this antioxidant capacity. smolecule.com Studies have shown that delphinidin derivatives possess significant free radical scavenging activity.

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase, Heme Oxygenase-1)

Beyond its direct scavenging effects, this compound can also bolster the body's intrinsic antioxidant defenses by modulating the activity and expression of key antioxidant enzymes. Research indicates that delphinidin and its glycosides can increase the production and/or activity of enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and heme oxygenase-1 (HO-1). nih.govresearchgate.netresearchgate.net

For instance, delphinidin has been shown to significantly induce HO-1 expression. unipa.it In computational studies, supplementation with delphinidin increased the production of antioxidant enzymes like catalase, HO-1, SOD, and GPx by 120%. nih.gov Another study demonstrated that blueberry anthocyanin extracts, which contain this compound, increased the levels of catalase, SOD, and GPx in human retinal pigment epithelial cells. researchgate.net This upregulation of endogenous antioxidant enzymes enhances the cellular capacity to neutralize harmful reactive oxygen species. researchgate.net

| Enzyme | Effect of Delphinidin/Delphinidin 3-galactoside | Research Finding |

| Superoxide Dismutase (SOD) | Increased production/activity | Delphinidin supplementation increased the production of SOD. nih.gov |

| Glutathione Peroxidase (GPx) | Increased production/activity | Delphinidin supplementation increased the production of GPx. nih.gov |

| Heme Oxygenase-1 (HO-1) | Increased production/activity | Delphinidin (50 and 100µM) significantly induced HO-1 (1.5-fold increase). unipa.it |

| Catalase (CAT) | Increased production/activity | Delphinidin supplementation increased the production of catalase. nih.gov |

Attenuation of Oxidative Stress-Induced Cellular Damage

By virtue of its direct and indirect antioxidant activities, this compound can effectively attenuate cellular damage induced by oxidative stress. nih.gov It has been shown to protect neuronal cells from oxidative damage, suggesting a potential role in mitigating neurodegenerative processes. In human umbilical vein endothelial cells (HUVECs), delphinidin markedly restored cell viability loss induced by oxidized low-density lipoprotein (oxLDL) and suppressed the production of lipid peroxidation. nih.gov Furthermore, delphinidin 3-glucoside has demonstrated a protective effect in C. elegans under oxidative stress induced by H₂O₂, significantly increasing their mean lifespan. japsonline.com

Mitigation of Endoplasmic Reticulum (ER) Stress Responses

Emerging evidence suggests that this compound can also mitigate endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER. In a study involving mouse hepatocytes, this compound was found to decrease EGCG-induced ER stress responses, such as the expression of C/EBP-homologous protein (CHOP) mRNA and the splicing of X-box-binding protein-1 (XBP1) mRNA. nih.gov This protective effect is thought to be mediated, at least in part, through the upregulation of antioxidant enzymes and heat shock proteins. nih.govchemfaces.com Research on delphinidin has also shown its capacity to ameliorate ionic calcium leakage into the cytosol, a key event in ER stress, and negatively impact the expression of UPR-associated genes like ATF4, HSP90B1, and EDEM1. nih.gov However, another study noted that while delphinidin enhanced cell vacuolization, a process sometimes linked to ER stress, it did so without inducing ER stress itself in hepatocellular carcinoma cells. mdpi.com

Anti-inflammatory Signal Transduction Modulation

In addition to its antioxidant effects, this compound plays a significant role in modulating inflammatory signaling pathways, thereby exerting anti-inflammatory effects. smolecule.com

Suppression of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression

Delphinidin has demonstrated the ability to suppress the expression of key pro-inflammatory enzymes, including Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS). d-nb.infokau.edu.sa These enzymes are crucial mediators of the inflammatory response; COX-2 is responsible for the production of prostaglandins, and iNOS generates nitric oxide, both of which are implicated in inflammation and the progression of carcinogenesis. nih.govtandfonline.com

The anti-inflammatory properties of anthocyanins are linked to the inhibition of these enzymatic pathways. kau.edu.sa Studies have shown that delphinidin can inhibit TNF-α-induced COX-2 expression in mouse epidermal cells. d-nb.info The mechanism often involves the modulation of transcription factors that control the expression of these inflammation-related genes. researchgate.net For instance, related flavonoids have been shown to block the protein and mRNA expression of both COX-2 and iNOS in activated macrophages. nih.gov This suppression is partly mediated through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, which is a primary regulator of COX-2 and iNOS gene expression. nih.govvetenskaphalsa.se By downregulating the expression of these enzymes, delphinidin and its derivatives can effectively reduce the inflammatory environment that supports tumor growth. frontiersin.org

Downregulation of Pro-inflammatory Cytokine and Chemokine Production

This compound and related anthocyanins play a significant role in mitigating inflammation by reducing the production of various pro-inflammatory cytokines and chemokines. These signaling molecules, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Monocyte Chemoattractant Protein-1 (MCP-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and Intercellular Adhesion Molecule-1 (ICAM-1), are heavily involved in initiating and sustaining inflammatory responses that can contribute to chronic diseases, including cancer. umed.plmdpi.comsrce.hr

Research has demonstrated that anthocyanins can suppress the expression of these inflammatory mediators. vetenskaphalsa.semdpi.com For example, blueberry-derived malvidin-3-glucoside and malvidin-3-galactoside were found to inhibit the TNF-α-induced production of MCP-1, ICAM-1, and VCAM-1 in endothelial cells. researchgate.net This effect is largely attributed to the downregulation of the NF-κB transcription factor, which governs the expression of these cytokines and adhesion molecules. mdpi.comresearchgate.net By inhibiting the NF-κB pathway, anthocyanins can decrease the recruitment of immune cells and temper the inflammatory cascade. mdpi.comresearchgate.net Studies on diabetic models have also confirmed that anthocyanin treatment can mitigate the expression of inflammatory markers like IL-6 and IL-1β. mdpi.com

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. oup.com Dysregulation of these pathways is a hallmark of many cancers. Delphinidin has been shown to exert its biological effects by modulating several key MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 kinase pathways. oup.comnih.gov

Specifically, delphinidin can block the phosphorylation, and thus the activation, of kinases in the ERK and JNK signaling cascades. oup.comnih.govscispace.com It has been observed to inhibit the ERK pathway at early stages and the JNK pathway at later stages of cellular response, while not affecting the p38 kinase pathway. oup.comscispace.com This targeted inhibition disrupts signaling that would otherwise promote cancer cell proliferation and survival. nih.gov For example, in ovarian cancer cells, delphinidin was found to suppress proliferation and migration by blocking AKT and ERK1/2 MAPK signaling. d-nb.info The activation of the JNK pathway, in contrast, has been linked to delphinidin's ability to induce apoptosis in breast cancer cells. nih.govspandidos-publications.com These findings highlight that delphinidin's anticancer effects are mediated, at least in part, by its precise modulation of MAPK signaling cascades. nih.gov

| Pathway | Effect | Cell Line/Model | Reference |

|---|---|---|---|

| ERK1/2 | Inhibition/Suppression of Phosphorylation | Mouse Epidermal (JB6), Ovarian Cancer (SKOV3), Breast Cancer (MDA-MB-453, BT-474) | d-nb.infooup.comnih.govnih.gov |

| JNK | Inhibition of Phosphorylation (Anti-proliferative) or Activation (Pro-apoptotic) | Mouse Epidermal (JB6), Breast Cancer (MDA-MB-453, BT-474) | oup.comnih.govnih.gov |

| p38 | No significant inhibition observed | Mouse Epidermal (JB6) | oup.comscispace.com |

| PI3K/Akt | Inhibition/Suppression of Phosphorylation | Ovarian Cancer (SKOV3) | d-nb.infonih.gov |

Anticarcinogenic and Chemopreventive Effects

The potential of delphinidin and its glycosides as anticarcinogenic agents stems from their ability to intervene in multiple stages of cancer development, including the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. d-nb.info

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism for the anticancer activity of delphinidin is the induction of apoptosis and cell cycle arrest in malignant cells. d-nb.info Research across various cancer cell lines has consistently shown that delphinidin can halt cell proliferation by causing an arrest in the G2/M phase of the cell cycle. umed.plnih.gov This arrest prevents cancer cells from dividing and propagating. For instance, in HER-2-positive breast cancer cells, delphinidin was found to induce G2/M phase arrest by inhibiting the expression of key regulatory proteins like cyclin B1 and Cdk1. nih.gov Similarly, in human colon cancer cells, delphinidin treatment led to cell cycle arrest in the G2/M phase. umed.pl This interruption of the cell cycle is a critical step that often precedes the induction of apoptosis.

The induction of apoptosis by delphinidin is mediated through the activation of the caspase cascade, a family of protease enzymes essential for programmed cell death. Delphinidin treatment has been shown to trigger the activation of initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspases, like caspase-3 and caspase-7. umed.plnih.govfrontiersin.org The activation of caspase-3 is a central event in the apoptotic pathway.

A downstream consequence of caspase-3 activation is the cleavage of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. umed.plfrontiersin.org PARP cleavage is a hallmark of apoptosis. Studies have confirmed that delphinidin induces PARP cleavage in various cancer cell lines, including human colon cancer and lung cancer cells, signifying the execution of the apoptotic program. umed.plfrontiersin.orgfrontiersin.org

The commitment of a cell to undergo apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.govsemanticscholar.org The ratio of these proteins is a critical determinant of cell fate. uga.edu Delphinidin has been found to favorably modulate this ratio to promote apoptosis in cancer cells.